molecular formula C11H11BrO B169567 6-Bromo-5,7-dimethyl-2,3-dihydro-1H-inden-1-one CAS No. 131750-27-1

6-Bromo-5,7-dimethyl-2,3-dihydro-1H-inden-1-one

Cat. No. B169567
CAS RN: 131750-27-1
M. Wt: 239.11 g/mol
InChI Key: WQHGVZCBXKEVIU-UHFFFAOYSA-N
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Description

“6-Bromo-5,7-dimethyl-2,3-dihydro-1H-inden-1-one” is a chemical compound that belongs to the class of organic compounds known as indenones . Indenones are compounds containing an indene moiety (a cyclopentadiene fused to a benzene ring), which bears a ketone group .


Molecular Structure Analysis

The molecular structure of “6-Bromo-5,7-dimethyl-2,3-dihydro-1H-inden-1-one” would consist of a fused six-membered benzene ring and a five-membered cyclopentadiene ring, with a ketone functional group (C=O) at the 1-position, a bromine atom at the 6-position, and methyl groups (CH3) at the 5 and 7-positions .


Physical And Chemical Properties Analysis

The physical and chemical properties of “6-Bromo-5,7-dimethyl-2,3-dihydro-1H-inden-1-one” would be influenced by its molecular structure. For instance, the presence of the bromine atom could increase the compound’s density and boiling point compared to the parent indenone compound .

Scientific Research Applications

Antiviral Applications

The indole derivatives, which share a similar structural motif to 6-Bromo-5,7-dimethyl-2,3-dihydro-1H-inden-1-one, have been reported to exhibit significant antiviral activities. For instance, certain indole derivatives have shown inhibitory activity against influenza A and other viruses . This suggests that our compound of interest could potentially be modified to enhance its antiviral properties and could contribute to the development of new antiviral drugs.

Anti-inflammatory Properties

Indole derivatives are known for their anti-inflammatory effects. Given the structural similarity, 6-Bromo-5,7-dimethyl-2,3-dihydro-1H-inden-1-one could be explored for its potential to reduce inflammation. This application could be particularly relevant in the treatment of chronic inflammatory diseases .

Anticancer Potential

Compounds with an indole base structure have been studied for their anticancer properties. The ability of these compounds to interact with various biological pathways suggests that 6-Bromo-5,7-dimethyl-2,3-dihydro-1H-inden-1-one could be a valuable lead compound in the synthesis of new anticancer agents .

Antimicrobial Activity

The antimicrobial activity of indole derivatives is well-documented. As such, 6-Bromo-5,7-dimethyl-2,3-dihydro-1H-inden-1-one could serve as a precursor in the synthesis of new antimicrobial agents, potentially offering a new avenue for combating antibiotic-resistant bacteria .

Antitubercular Applications

Imidazole-containing compounds, which are structurally related to our compound, have shown potent antitubercular activity. This opens up the possibility of using 6-Bromo-5,7-dimethyl-2,3-dihydro-1H-inden-1-one as a starting point for developing new treatments against tuberculosis .

Anti-HIV Research

Indole derivatives have been investigated for their potential in anti-HIV therapies. The structural features of 6-Bromo-5,7-dimethyl-2,3-dihydro-1H-inden-1-one could be optimized to enhance its interaction with HIV-related targets, making it a candidate for further research in this field .

Antioxidant Properties

The indole nucleus is associated with antioxidant properties, which are crucial in protecting cells from oxidative stress. Research into the antioxidant capacity of 6-Bromo-5,7-dimethyl-2,3-dihydro-1H-inden-1-one could lead to its application in preventing or treating diseases caused by oxidative damage .

Chemical Synthesis and Drug Development

Lastly, 6-Bromo-5,7-dimethyl-2,3-dihydro-1H-inden-1-one can be an intermediate in the synthesis of more complex organic compounds. Its bromine atom makes it a versatile player in chemical reactions, particularly in cross-coupling reactions that are pivotal in drug development .

properties

IUPAC Name

6-bromo-5,7-dimethyl-2,3-dihydroinden-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11BrO/c1-6-5-8-3-4-9(13)10(8)7(2)11(6)12/h5H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQHGVZCBXKEVIU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C(=C1Br)C)C(=O)CC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11BrO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Bromo-5,7-dimethyl-2,3-dihydro-1H-inden-1-one

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